

### Tautomerism in 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione: A Technical Guide

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Compound of Interest		
Compound Name:	6,7-Dimethoxyquinazoline-	
	2,4(1H,3H)-dione	
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#### **Abstract**

**6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione** is a key heterocyclic scaffold in medicinal chemistry, serving as a precursor for various pharmacologically active compounds. Its chemical behavior and biological activity are intrinsically linked to the tautomeric forms it can adopt. This technical guide provides an in-depth analysis of the tautomerism of **6,7-**

**Dimethoxyquinazoline-2,4(1H,3H)-dione**, presenting experimental and computational data to elucidate the predominant tautomeric forms in different states. The guide also details relevant experimental protocols and explores the biological significance of this tautomerism, particularly in the context of drug design targeting key signaling pathways.

#### Introduction

Quinazoline-2,4(1H,3H)-diones are a class of fused heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their broad spectrum of biological activities. The substituent pattern on the quinazoline ring system can modulate their pharmacological properties. The 6,7-dimethoxy substitution is of particular interest as it is a common feature in several approved drugs.

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications for drug



action. The different tautomers of a molecule can exhibit distinct physicochemical properties, such as acidity, basicity, lipophilicity, and hydrogen bonding capabilities. These differences can, in turn, affect a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity for a biological target. A thorough understanding of the tautomeric preferences of **6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione** is therefore crucial for the rational design and development of novel therapeutics based on this scaffold.

# Tautomeric Forms of 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione

**6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione** can exist in several tautomeric forms due to the migration of protons between nitrogen and oxygen atoms. The primary tautomers are the diketo form and two possible enol forms.

- Diketone Tautomer (Lactam-Lactam form): 6,7-Dimethoxy-1,3-dihydro-2H-quinazoline-2,4-dione. This is the most commonly depicted form.
- Enol Tautomers (Lactim-Lactam and Di-Lactim forms):
  - 2-hydroxy-6,7-dimethoxy-3H-quinazolin-4-one
  - 4-hydroxy-6,7-dimethoxy-1H-quinazolin-2-one
  - 2,4-dihydroxy-6,7-dimethoxyquinazoline

The equilibrium between these forms can be influenced by the physical state (solid, liquid, or gas) and the solvent's polarity and hydrogen-bonding capability.

## Structural and Spectroscopic Analysis Solid-State Analysis: X-ray Crystallography

X-ray crystallographic studies are the definitive method for determining the tautomeric form of a molecule in the solid state. For quinazolinone derivatives, the lactam (keto) form is consistently found to be the predominant tautomer in the crystalline state.[1] The crystal structure of **6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione** has been deposited in the Crystallography Open



Database (COD) under the entry number 7011150. Analysis of this crystal structure confirms that the molecule exists in the diketo (lactam-lactam) form in the solid state.

## Solution-State Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying tautomeric equilibria in solution. The chemical shifts of protons and carbons are sensitive to the electronic environment, which differs between tautomers.

While a dedicated, high-resolution spectrum of **6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione** for tautomer analysis is not readily available in the searched literature, analysis of the NMR data of closely related quinazolinedione derivatives and general principles of NMR spectroscopy allow for a confident prediction.[2][3]

In the  $^1H$  NMR spectrum, the presence of two distinct N-H protons, typically in the downfield region (around 10-12 ppm in DMSO-d<sub>6</sub>), would be characteristic of the diketo form. The enol forms would show an O-H proton signal and only one N-H signal (for the mono-enol) or no N-H signals (for the di-enol).

In the <sup>13</sup>C NMR spectrum, the diketo form would exhibit two carbonyl carbon signals (C=O) in the range of 150-165 ppm. The enol forms would show signals for enolic carbons (C-OH) at a higher field and a reduced number of carbonyl signals. Based on studies of similar quinazolinone systems, the diketo form is expected to be the major tautomer in most common NMR solvents.[1]

### **Computational Analysis of Tautomer Stability**

Quantum chemical calculations, particularly Density Functional Theory (DFT), are valuable tools for estimating the relative energies and, therefore, the relative stabilities of tautomers.[4] While a specific computational study for **6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione** was not found in the search results, studies on analogous quinazolinone and dione systems consistently show that the diketo form is thermodynamically the most stable tautomer in both the gas phase and in various solvents.[5][6]



The greater stability of the diketo form can be attributed to the favorable amide resonance and the higher bond energy of the C=O double bond compared to the C=C double bond of the enol form.

Table 1: Predicted Relative Stabilities of **6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione**Tautomers (Hypothetical Data Based on Analogous Systems)

Tautomer	Structure	Predicted Relative Energy (kcal/mol)	Predicted Population at 298 K (%)
Diketo (Lactam- Lactam)	6,7-dimethoxy-1,3- dihydro-2H- quinazoline-2,4-dione	0.0	>99
Enol (2-hydroxy- lactam)	2-hydroxy-6,7- dimethoxy-3H- quinazolin-4-one	5 - 10	<1
Enol (4-hydroxy- lactam)	4-hydroxy-6,7- dimethoxy-1H- quinazolin-2-one	7 - 12	<1
Dienol (Di-lactim)	2,4-dihydroxy-6,7- dimethoxyquinazoline	15 - 20	<0.1

Note: This data is illustrative and based on computational studies of similar quinazolinone systems. Actual values may vary.

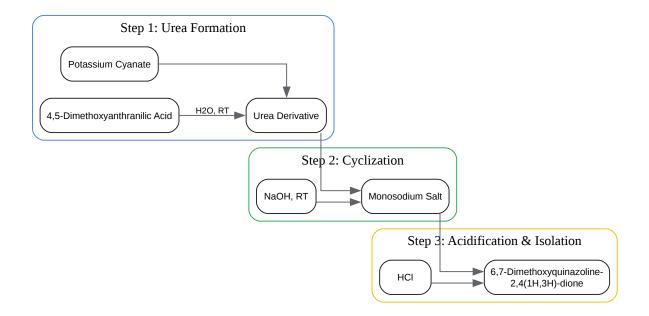
# Experimental Protocols Synthesis of 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione

Several synthetic routes to quinazoline-2,4(1H,3H)-diones have been reported.[7][8][9] A common and efficient method involves the cyclization of a substituted anthranilic acid derivative.

Protocol: Synthesis from 4,5-Dimethoxyanthranilic Acid



- Urea Formation: To a solution of 4,5-dimethoxyanthranilic acid (1 equivalent) in water, add a solution of potassium cyanate (1.1 equivalents) in water. Stir the mixture at room temperature for 2-4 hours. The corresponding urea derivative will precipitate.
- Cyclization: Add a solution of sodium hydroxide (2 equivalents) to the reaction mixture and stir at room temperature overnight. This will induce cyclization to form the monosodium salt of the quinazolinedione.
- Acidification: Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.
- Isolation: The desired product, **6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione**, will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.



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Synthesis workflow for **6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione**.



#### **NMR Spectroscopic Analysis of Tautomerism**

Protocol: <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

- Sample Preparation: Dissolve 10-20 mg of **6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione** in approximately 0.6 mL of deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>) in a 5 mm NMR tube.
- ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Pay close attention to the downfield region (10-14 ppm) for N-H proton signals and the region around 4-6 ppm for potential O-H signals.
- ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The region between 150 ppm and 170 ppm is of particular interest for identifying carbonyl carbons.
- Data Analysis: Analyze the chemical shifts, multiplicities, and integrals of the signals to
  identify the species present in solution and their relative concentrations. The presence of two
  distinct N-H signals and two C=O signals would confirm the diketo tautomer as the
  predominant form.

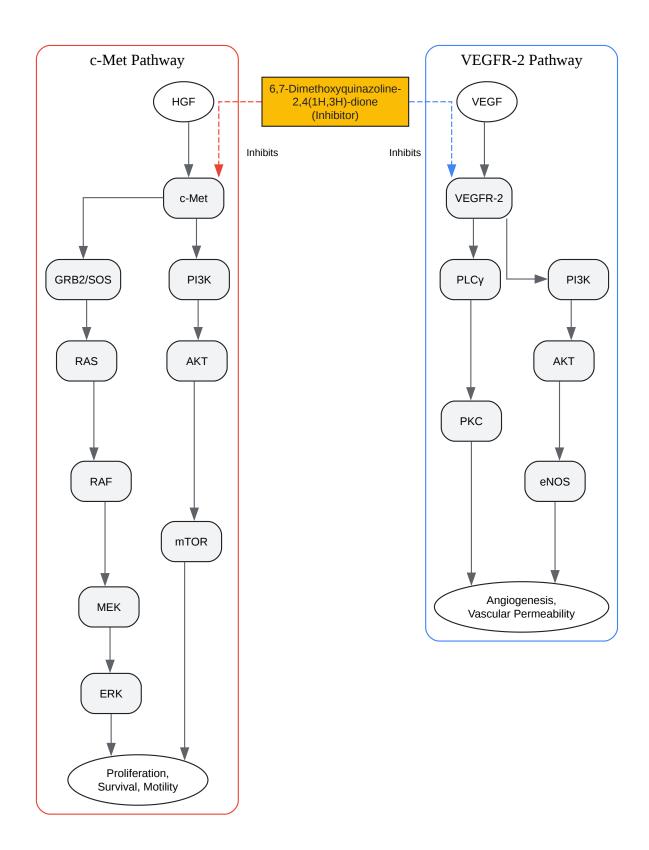
### **Biological Relevance and Signaling Pathways**

Derivatives of the 6,7-dimethoxyquinazoline scaffold are known to be potent inhibitors of several protein kinases, including c-Met (Mesenchymal-Epithelial Transition factor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).[10][11] These receptor tyrosine kinases play crucial roles in cell proliferation, survival, migration, and angiogenesis, and their dysregulation is implicated in various cancers. The tautomeric form of the inhibitor is critical for its interaction with the kinase active site, as it determines the hydrogen bond donor and acceptor patterns.

#### c-Met and VEGFR-2 Signaling Pathways

The c-Met and VEGFR-2 signaling pathways are complex and interconnected, often showing synergistic effects in promoting tumor growth and angiogenesis.[4][12][13] Inhibition of these pathways is a key strategy in cancer therapy.





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Simplified c-Met and VEGFR-2 signaling pathways and the inhibitory action of quinazolinedione derivatives.

The diketo tautomer of quinazolinedione derivatives is typically responsible for their inhibitory activity. The two N-H groups and the two carbonyl oxygens can participate in a network of hydrogen bonds within the ATP-binding pocket of the kinase, mimicking the interactions of the adenine moiety of ATP. The specific tautomeric form presented to the enzyme active site is therefore a critical determinant of binding affinity and inhibitory potency.

#### Conclusion

The tautomerism of **6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione** is heavily skewed towards the diketo (lactam-lactam) form. This preference is observed in the solid state, as confirmed by X-ray crystallography, and is predicted to be maintained in solution, as supported by spectroscopic data of analogous compounds and computational studies. The predominance of the diketo tautomer is a key factor in the biological activity of its derivatives, particularly as kinase inhibitors, where the specific arrangement of hydrogen bond donors and acceptors is crucial for target binding. A comprehensive understanding of this tautomeric landscape is essential for the continued development of novel and effective therapeutic agents based on the **6,7-dimethoxyquinazoline-2,4(1H,3H)-dione** scaffold.

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